molecular formula C9H6N2O B588241 2H-[1,2]Oxazolo[3,4,5-de]quinoline CAS No. 130201-75-1

2H-[1,2]Oxazolo[3,4,5-de]quinoline

Cat. No.: B588241
CAS No.: 130201-75-1
M. Wt: 158.16
InChI Key: KEUKGDVLLQSVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-[1,2]Oxazolo[3,4,5-de]quinoline is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2]Oxazolo[3,4,5-de]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxyquinoline derivatives with hydroxylamine hydrochloride in the presence of a base, such as pyridine, under reflux conditions . This reaction facilitates the formation of the oxazole ring fused to the quinoline structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-[1,2]Oxazolo[3,4,5-de]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

2H-[1,2]Oxazolo[3,4,5-de]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,2]Oxazolo[3,4,5-de]quinoline involves its interaction with various molecular targets. The compound can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways. For instance, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-[1,2]Oxazolo[3,4,5-de]quinoline is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel bioactive molecules and materials.

Properties

IUPAC Name

2-oxa-3,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c1-2-6-9-7(4-5-10-6)11-12-8(9)3-1/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUKGDVLLQSVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC3=C2C(=C1)ON3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667789
Record name 2H-[1,2]Oxazolo[3,4,5-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130201-75-1
Record name 2H-[1,2]Oxazolo[3,4,5-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.